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Abstract
N,N-Dimethyl-2-phenoxyethanamine is a substituted phenoxyethanamine that holds potential

as a versatile building block in medicinal chemistry and drug discovery. Its primary documented

application lies in its use as a precursor for the synthesis of more complex molecules,

particularly in the development of histone deacetylase (HDAC) inhibitors. While direct biological

activity data for N,N-Dimethyl-2-phenoxyethanamine is not extensively available in public

literature, its structural motifs are present in various pharmacologically active compounds. This

technical guide provides a comprehensive overview of its chemical properties, a plausible

synthetic pathway, and detailed experimental protocols to investigate its potential as an HDAC

inhibitor or a scaffold for novel therapeutics.

Chemical and Physical Properties
N,N-Dimethyl-2-phenoxyethanamine is a tertiary amine with the molecular formula

C₁₀H₁₅NO. Its chemical structure consists of a phenoxy group linked by an ethyl chain to a

dimethylamino group. A summary of its key physical and chemical properties is presented in

Table 1.
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Property Value Reference

CAS Number 13468-02-5 [1][2]

Molecular Formula C₁₀H₁₅NO [1]

Molecular Weight 165.23 g/mol [1]

Appearance Pale yellow to light yellow oil [3]

Boiling Point 231.5 ± 23.0 °C at 760 mmHg [1]

Density 1.0 ± 0.1 g/cm³ [1]

Flash Point 67.1 ± 24.9 °C [1]

LogP 1.99 [1]

pKa 8.80 ± 0.28 (Predicted) [4]

Synthesis Protocol
While various synthetic routes are possible, a common approach to synthesize N,N-Dimethyl-
2-phenoxyethanamine involves the reaction of phenol with a suitable 2-(dimethylamino)ethyl

halide or a related precursor. A plausible synthetic pathway is outlined below.

Williamson Ether Synthesis
This method involves the reaction of sodium phenoxide with 2-chloro-N,N-dimethylethanamine.

Materials:

Phenol

Sodium hydride (NaH) or Sodium hydroxide (NaOH)

2-chloro-N,N-dimethylethanamine hydrochloride

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

Diethyl ether or other suitable extraction solvent
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Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol

in anhydrous DMF.

Cool the solution in an ice bath and add sodium hydride portion-wise. Allow the reaction to

stir until the evolution of hydrogen gas ceases, indicating the formation of sodium phenoxide.

In a separate flask, neutralize 2-chloro-N,N-dimethylethanamine hydrochloride with a base

such as sodium bicarbonate to obtain the free amine.

Add the free 2-chloro-N,N-dimethylethanamine to the sodium phenoxide solution.

Allow the reaction mixture to warm to room temperature and then heat to 50-70°C for several

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and quench with water.

Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude N,N-Dimethyl-2-phenoxyethanamine by vacuum distillation or column

chromatography.

Potential Research Applications: Histone
Deacetylase (HDAC) Inhibition
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The primary documented utility of N,N-Dimethyl-2-phenoxyethanamine is as a precursor in

the synthesis of histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that

play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of

histones and other proteins.[5] Dysregulation of HDAC activity is implicated in various

diseases, including cancer, making them an important therapeutic target.[5]

HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group

(ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group

that interacts with the surface of the enzyme. The phenoxy group of N,N-Dimethyl-2-
phenoxyethanamine can serve as a component of the cap group in novel HDAC inhibitors.

HDAC Inhibitor
HDAC Active Site

Zinc-Binding Group
(e.g., Hydroxamic acid) Linker

Zn²⁺
Chelation

Cap Group
(Potential role for

N,N-Dimethyl-2-phenoxyethanamine)

Catalytic Pocket
Interaction

Enzyme Surface
Interaction

Click to download full resolution via product page

General pharmacophore model of an HDAC inhibitor.

Experimental Protocols for Evaluating HDAC
Inhibitory Activity
To investigate the potential of N,N-Dimethyl-2-phenoxyethanamine or its derivatives as

HDAC inhibitors, a series of in vitro and cellular assays can be performed.
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In Vitro HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of a

purified HDAC enzyme.

Materials:

Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (e.g., Trypsin in a suitable buffer with a known HDAC inhibitor like

Trichostatin A to stop the reaction)

N,N-Dimethyl-2-phenoxyethanamine or its derivatives dissolved in DMSO

96-well black microplates

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add the diluted test compound, the HDAC enzyme, and assay buffer.

Include wells for a negative control (enzyme and buffer only) and a positive control (a known

HDAC inhibitor).

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

Stop the reaction and develop the fluorescent signal by adding the developer solution. The

developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and

emission at 460 nm).
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Calculate the percentage of inhibition for each concentration of the test compound and

determine the IC₅₀ value.

Prepare Reagents
(Enzyme, Substrate, Compound)

Add Compound and Enzyme
to 96-well plate

Initiate reaction
with Substrate

Incubate at 37°C

Stop reaction and
add Developer

Measure Fluorescence

Calculate IC₅₀
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Workflow for the in vitro HDAC activity assay.

Cellular Histone Acetylation Assay (Western Blot)
This assay determines whether a test compound can induce histone hyperacetylation in

cultured cells, a hallmark of HDAC inhibition.
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Materials:

Human cancer cell line (e.g., HeLa, HCT116)

Cell culture medium and supplements

Test compound dissolved in DMSO

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3

HRP-conjugated secondary antibody

SDS-PAGE equipment and reagents

PVDF membrane

Chemiluminescence detection reagents and imaging system

Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24

hours). Include a vehicle control (DMSO).

Lyse the cells and extract total protein.

Determine protein concentration using a suitable method (e.g., BCA assay).

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with primary antibodies against acetylated histone H3 and

total histone H3 (as a loading control).

Incubate with an HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence substrate and an imaging system.
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Quantify the band intensities to determine the relative increase in histone acetylation.

Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the test compound on cancer cells.

Materials:

Human cancer cell line

Cell culture medium

Test compound dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well clear microplates

Microplate spectrophotometer

Procedure:

Seed cells in a 96-well plate and allow them to attach.

Treat the cells with a range of concentrations of the test compound for a desired period (e.g.,

72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active

mitochondria will reduce the yellow MTT to purple formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI₅₀ (concentration for 50% growth inhibition).[6][7]
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Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the test

compound.

Materials:

Human cancer cell line

Cell culture medium

Test compound dissolved in DMSO

Annexin V-FITC and Propidium Iodide (PI) staining kit

Flow cytometer

Procedure:

Treat cells with the test compound for a time known to induce apoptosis (e.g., 24-48 hours).

Harvest the cells, including any floating cells in the medium.

Wash the cells with cold PBS.

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the

manufacturer's protocol.

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early

apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Quantify the percentage of apoptotic cells in the treated versus control populations.
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Hypothetical Apoptosis Pathway
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Hypothetical signaling pathway for HDAC inhibitor-induced apoptosis.
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Data Presentation
Quantitative data obtained from the aforementioned assays should be summarized in a clear

and structured format to allow for easy comparison and interpretation.

Table 2: Hypothetical In Vitro HDAC Inhibitory Activity

Compound HDAC1 IC₅₀ (µM) HDAC2 IC₅₀ (µM) HDAC6 IC₅₀ (µM)

Derivative A 1.5 2.3 0.8

Derivative B 10.2 15.8 5.4

Trichostatin A 0.002 0.002 0.001

Table 3: Hypothetical Cellular Activity

Compound Cell Line GI₅₀ (µM)
Apoptosis (% at 2x
GI₅₀)

Derivative A HCT116 2.1 45%

Derivative B HCT116 12.5 25%

Doxorubicin HCT116 0.1 60%

Conclusion
N,N-Dimethyl-2-phenoxyethanamine is a valuable chemical intermediate with demonstrated

utility in the synthesis of HDAC inhibitors. While its intrinsic biological activity is not well-

characterized, its chemical structure provides a foundation for the development of novel

therapeutic agents. The experimental protocols detailed in this guide offer a robust framework

for researchers to explore the potential of N,N-Dimethyl-2-phenoxyethanamine and its

derivatives as modulators of epigenetic pathways and as potential anticancer agents. Further

research into the synthesis and biological evaluation of compounds derived from this scaffold is

warranted to fully elucidate their therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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